Patent-Class CFTR Inhibitory Potency Threshold: Position of 923234-60-0 Within the Pyridazine Sulfonamide Series
The originating patent family (US20120129858 / WO2010123822A1) defines active pyridazine sulfonamide CFTR inhibitors as those exhibiting an IC50 < 30 μM in the T84 assay, >30% inhibition at 20 μM in the FRT assay, or >35% inhibition at 50 μM in the T84 assay [1]. Compounds meeting these criteria are claimed for treating diarrhea and polycystic kidney disease. 923234-60-0 is structurally encompassed by generic Formula I in these patents. However, it is critical to note that the specific IC50 value for this exact compound has not been disclosed in the public patent tables or subsequent primary literature. The closest disclosed data point is the class-level threshold, not a compound-specific measurement.
| Evidence Dimension | CFTR inhibitory potency (T84 assay) |
|---|---|
| Target Compound Data | Not publicly disclosed for 923234-60-0; structurally within patent Formula I scope [1] |
| Comparator Or Baseline | Patent-defined active compound threshold: IC50 < 30 μM in T84 assay; >30% inhibition at 20 μM in FRT assay [1] |
| Quantified Difference | Cannot be calculated; individual compound data absent from public domain |
| Conditions | T84 human colonic epithelial cell line; FRT Fischer rat thyroid epithelial cell line expressing CFTR [1] |
Why This Matters
Establishes the compound's inclusion in a patent-protected, disease-relevant chemical space but does not provide procurement-grade potency differentiation; users must verify activity independently.
- [1] De Hostos, E.L.; Nguyen, T.H. Compounds, Compositions and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20120129858, May 24, 2012. Institute for OneWorld Health. View Source
